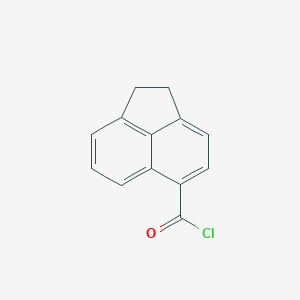

Acenaphthene-5-carbonyl chloride

货号:

B8564883

CAS 编号:

16331-49-0

分子量:

216.66 g/mol

InChI 键:

MZNZTFSYLQWZLR-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Acenaphthene-5-carbonyl chloride is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon, functionalized with a carbonyl chloride (-COCl) group at the 5-position. Acenaphthene derivatives are characterized by fused benzene and naphthalene-like rings, imparting rigidity and planar geometry.

属性

CAS 编号 |

16331-49-0 |

|---|---|

分子式 |

C13H9ClO |

分子量 |

216.66 g/mol |

IUPAC 名称 |

1,2-dihydroacenaphthylene-5-carbonyl chloride |

InChI |

InChI=1S/C13H9ClO/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 |

InChI 键 |

MZNZTFSYLQWZLR-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)Cl |

产品来源 |

United States |

相似化合物的比较

5-Methylthiophene-2-carbonyl Chloride

Structural Differences :

- Core Aromatic System : Acenaphthene-5-carbonyl chloride features a polycyclic aromatic backbone, while 5-methylthiophene-2-carbonyl chloride (CAS 50987-66-1) is based on a thiophene ring (a sulfur-containing heterocycle) .

- Substituents : The thiophene derivative has a methyl group at the 5-position, whereas the acenaphthene analog lacks alkyl substituents but includes a fused aromatic system.

Physicochemical Properties :

Acenaphthene, 5-chloro (CAS 5209-33-6)

Key differences include:

- Functional Group : The chloro substituent (-Cl) vs. carbonyl chloride (-COCl).

- Boiling Points : Under reduced pressure, 5-chloroacenaphthene exhibits boiling points of 592.2 K (1.03 bar) and 436.2 K (0.017 bar) . Carbonyl chloride derivatives typically have higher boiling points due to polar functional groups.

Research Findings and Data Gaps

- Reactivity Trends : Thiophene-based carbonyl chlorides generally exhibit faster reaction kinetics in acylations compared to polycyclic analogs, attributed to reduced steric hindrance and enhanced electron density from sulfur .

- Thermal Stability : Acenaphthene derivatives, with fused aromatic systems, likely decompose at higher temperatures than thiophene analogs, though experimental data is lacking.

- Synthetic Utility : Both compounds serve as acylating agents, but the choice depends on the desired steric and electronic effects in the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。